Dioctyl phenyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6161-81-5 |

|---|---|

Molecular Formula |

C22H39O4P |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

dioctyl phenyl phosphate |

InChI |

InChI=1S/C22H39O4P/c1-3-5-7-9-11-16-20-24-27(23,26-22-18-14-13-15-19-22)25-21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3 |

InChI Key |

QHGRPTNUHWYCEN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOP(=O)(OCCCCCCCC)OC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCOP(=O)(OCCCCCCCC)OC1=CC=CC=C1 |

Other CAS No. |

6161-81-5 |

Origin of Product |

United States |

Foundational & Exploratory

Dioctyl phenyl phosphate CAS 6161-81-5 physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of Dioctyl Phenyl Phosphate (CAS 6161-81-5)

Introduction

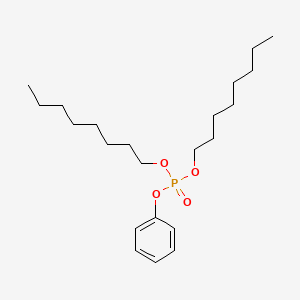

This compound (DOPP), identified by CAS Number 6161-81-5, is an organophosphate ester. Structurally, it is characterized by a central phosphate group bonded to a phenyl group and two octyl chains. This molecular arrangement imparts properties that make it suitable for various industrial applications, most notably as a plasticizer and a component in taste sensors.[1] This guide provides a detailed examination of its core physicochemical properties, offering researchers and drug development professionals essential data and insights for its application and handling.

Chemical Identity and Molecular Structure

A precise understanding of a compound's structure is fundamental to interpreting its behavior and reactivity. This compound's identity is defined by its specific arrangement of atoms and bonds.

-

IUPAC Name: this compound[2]

-

Synonyms: Di-n-octyl phenyl phosphate, Phosphoric acid, dioctyl phenyl ester[2][3]

-

Molecular Weight: 398.5 g/mol [2]

Sources

Chemical structure and molecular weight of dioctyl phenyl phosphate

Executive Summary

Dioctyl phenyl phosphate (DOPP) is a specialized organophosphorus compound primarily utilized in the pharmaceutical and analytical sciences as a high-performance membrane plasticizer. Unlike common industrial plasticizers used in bulk polymers, DOPP plays a niche but critical role in drug development , specifically in the fabrication of potentiometric taste sensors ("electronic tongues") .[1]

These sensors are essential for evaluating the bitterness of Active Pharmaceutical Ingredients (APIs) and validating taste-masking formulations without requiring human taste panels in early-stage development.[2] This guide provides a comprehensive structural analysis, synthesis pathway, and operational framework for DOPP in a research context.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identifiers[1][3][5][6][7]

-

IUPAC Name: this compound[3]

-

Synonyms: Phosphoric acid, dioctyl phenyl ester; Di-n-octyl phenyl phosphate.[5][11]

-

Molecular Formula:

[1][4][5][7][8][9]

Molecular Weight Calculation

The molecular weight is derived from the sum of atomic masses based on the formula

| Element | Count | Atomic Mass (Da) | Subtotal (Da) |

| Carbon (C) | 22 | 12.011 | 264.242 |

| Hydrogen (H) | 39 | 1.008 | 39.312 |

| Oxygen (O) | 4 | 15.999 | 63.996 |

| Phosphorus (P) | 1 | 30.974 | 30.974 |

| Total | 398.52 g/mol |

Structural Architecture

DOPP consists of a central pentavalent phosphorus atom bonded to one phenyl group and two n-octyl chains via oxygen bridges (phosphate ester linkages).

-

Lipophilic Domain: Two linear

alkyl chains provide high lipophilicity (LogP ~7.7), essential for integrating into polyvinyl chloride (PVC) lipid membranes.[1] -

Aromatic Domain: The phenyl ring contributes to

- -

Polar Core: The phosphoryl group (

) acts as a weak hydrogen bond acceptor.

Critical Isomer Distinction: Researchers must distinguish DOPP from 2-Ethylhexyl diphenyl phosphate (Santicizer 141, CAS 1241-94-7).[2]

-

Santicizer 141: 2 Phenyls, 1 Ethylhexyl group.[1]

-

Impact: Substituting one for the other changes the membrane's charge density and sensitivity to bitter cationic drugs.

Synthesis & Manufacturing Protocol

The synthesis of DOPP typically follows a nucleophilic substitution pathway using Phenyl dichlorophosphate as the key intermediate to ensure the correct 1:2 phenyl-to-octyl ratio.[2]

Reaction Pathway

The reaction involves the esterification of phenyl dichlorophosphate with n-octanol in the presence of a base scavenger (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

Reaction Stoichiometry:

Visualization of Synthesis Logic

Figure 1: Step-wise synthesis from phosphorus oxychloride precursors. Step 1 isolates the phenyl-phosphate core; Step 2 attaches the lipophilic tails.[2]

Application in Pharmaceutical R&D: The "Electronic Tongue"

The primary utility of DOPP in drug development is its function as a lipid/polymer membrane plasticizer in potentiometric sensors.

Mechanism of Action

Taste sensors mimic the human gustatory system.[12] The sensor membrane consists of a PVC matrix, a lipid (e.g., oleic acid), and a plasticizer (DOPP).[1]

-

Plasticization: DOPP reduces the glass transition temperature (

) of PVC, creating a flexible, semi-liquid membrane.[1] -

Solvation: It acts as a solvent for the lipid, allowing it to orient at the membrane-solution interface.

-

Detection: When a bitter drug (often cationic, like quinine or donepezil) interacts with the membrane, it alters the membrane potential.[1] DOPP adjusts the dielectric constant and hydrophobicity, tuning the sensor's sensitivity specifically to bitter and astringent compounds.[1]

Experimental Workflow: Taste Masking Evaluation

Objective: Quantify the bitterness suppression of a pediatric formulation.

-

Sensor Fabrication: Dissolve 200 mg PVC, 100 mg DOPP, and 5 mg Lipid in 5 mL Tetrahydrofuran (THF). Cast into a Petri dish and evaporate.

-

Conditioning: Mount membrane on electrode; condition in reference solution (30 mM KCl + 0.3 mM tartaric acid).

-

Measurement: Dip electrode into Drug Solution vs. Drug + Masking Agent Solution.

-

Data Analysis: A shift in membrane potential (

) correlates to perceived bitterness intensity.

Figure 2: Functional role of DOPP within the potentiometric sensor matrix for bitterness detection.[2]

Analytical Characterization

To validate the identity of DOPP in raw materials or as an extractable/leachable impurity, use the following physicochemical markers.

Physicochemical Properties Table

| Property | Value | Relevance |

| Physical State | Viscous Colorless Liquid | Ease of blending with PVC.[2] |

| Density | 1.001 g/cm³ | Similar to water; affects phase separation.[2] |

| Boiling Point | ~450°C (760 mmHg) | Extremely low volatility; stable in vacuum.[2] |

| LogP (Octanol/Water) | 7.7 - 7.9 | Highly hydrophobic; will not leach into aqueous drug formulations easily.[2] |

| Refractive Index | Purity check.[2] |

GC-MS Fragmentation Pattern

When analyzing via Gas Chromatography-Mass Spectrometry (Electron Impact, 70 eV), DOPP exhibits a characteristic fragmentation signature useful for confirmation.

-

Molecular Ion (

): m/z 398 (Weak/Trace)[1] -

Base Peak: Often m/z 94 (Phenol cation) or alkyl fragments depending on conditions.

-

Key Fragments:

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80269, this compound.[1] Retrieved from [Link][1][4]

-

NIST Mass Spectrometry Data Center. this compound - Gas Chromatography. National Institute of Standards and Technology.[4] Retrieved from [Link][1]

-

Toko, K. (2000). Electronic Tongue: A Taste Sensor. Springer-Verlag.[2] (Foundational text on the use of DOPP/PVC membranes in taste sensing).

-

Woertz, K., et al. (2011). Taste sensing systems (electronic tongues) for pharmaceutical applications.[1] International Journal of Pharmaceutics. (Review of plasticizer selection including DOPP).

Sources

- 1. pasteur.epa.gov [pasteur.epa.gov]

- 2. Dictionary_of_chemical_formulas/C22 [chemeurope.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C22H39O4P | CID 80269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. 6161-81-5|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | CAS#:6161-81-5 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Dioctyl phenylphosphonate | C22H39O3P | CID 15641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Difference between dioctyl phenyl phosphate and diphenyl octyl phosphate

An In-Depth Technical Guide to the Core Differences Between Dioctyl Phenyl Phosphate and Diphenyl Octyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Organophosphate Esters

Organophosphate esters are a broad class of compounds with significant industrial importance, primarily serving as flame retardants, plasticizers, and lubricants.[1] Within this family, the specific arrangement of alkyl and aryl groups around the central phosphate core dictates the molecule's physicochemical properties and, consequently, its applications and toxicological profile. This guide delves into the core differences between two such esters: this compound and diphenyl octyl phosphate.

A critical point of clarification is the nomenclature. While the names are similar, they refer to two distinct chemical entities. "Diphenyl octyl phosphate" specifies a phosphate group bonded to two phenyl groups and one octyl group. Conversely, "this compound" indicates two octyl groups and one phenyl group. This structural variance leads to significant differences in their properties and functions. This guide will dissect these differences to provide a clear, comparative analysis for the scientific community.

Chemical Identity and Structure: A Tale of Two Molecules

The fundamental difference between these two compounds lies in their molecular structure. Diphenyl octyl phosphate is an aryl phosphate with a higher degree of aromaticity compared to the more aliphatic this compound.

-

Diphenyl Octyl Phosphate (DPO) is characterized by a central phosphate core bonded to two phenyl rings and a single octyl chain.[2]

-

This compound (DOPP) features the same phosphate core but is attached to one phenyl ring and two octyl chains.[3]

This seemingly subtle shift in the number of octyl versus phenyl groups has profound implications for the molecule's physical and chemical behavior.

Caption: Chemical structures of Diphenyl Octyl Phosphate and this compound.

Comparative Physicochemical Properties

The structural differences are directly reflected in the physicochemical properties of the two compounds. The higher phenyl content in DPO contributes to a higher boiling point and density, while the greater aliphatic character of DOPP, with its two octyl chains, would be expected to influence its solubility and viscosity.

| Property | Diphenyl Octyl Phosphate (DPO) | This compound (DOPP) |

| CAS Number | 115-88-8[2] | 6161-81-5[3] |

| Molecular Formula | C20H27O4P[2] | C22H39O4P[3] |

| Molecular Weight | 362.4 g/mol [2] | 398.5 g/mol [3] |

| Boiling Point | ~425.5°C (Predicted)[4] | Not available |

| Density | ~1.105 g/cm³ (Estimate)[4] | Not available |

| Water Solubility | 0.14 mg/L at 24°C[4] | Not available |

| Appearance | Colorless liquid[4][5] | Not available |

Synthesis and Manufacturing Insights

The synthesis of aryl phosphate esters generally involves the reaction of phosphorus oxychloride with the corresponding alcohols and phenols.

Synthesis of Diphenyl Octyl Phosphate (DPO)

A common manufacturing process for DPO involves a two-step reaction. First, 2-ethylhexanol (a type of octanol) is reacted with phosphorus oxychloride. The resulting intermediate, 2-ethylhexyl phosphoryl dichloride, is then reacted with sodium phenoxide to yield the final product.[2]

Caption: Simplified workflow for the synthesis of Diphenyl Octyl Phosphate.

Plausible Synthesis of this compound (DOPP)

While specific manufacturing details for DOPP are not as readily available, a plausible synthetic route would involve the reaction of phosphorus oxychloride with two equivalents of octanol and one equivalent of phenol. The order of addition and reaction conditions would be critical to optimize the yield of the desired product over potential byproducts.

Applications and Industrial Relevance

The applications of these compounds are largely dictated by their properties as flame retardants and plasticizers.

Diphenyl Octyl Phosphate (DPO)

DPO is widely used as a flame-retardant plasticizer, particularly in PVC and other polymers.[2][6] Its applications include:

-

Plastics and Rubber: To improve flexibility and processing performance in materials like polyvinyl chloride (PVC) and polyurethane (PU).[6]

-

Flame Retardant: As an additive in electronic equipment casings, wires, and cables to meet fire safety standards.[6]

-

Hydraulic Fluids: Utilized in aircraft hydraulic fluids.[1][2]

-

Coatings and Adhesives: To improve the properties of coatings and adhesives.[6][7]

The balance of phenyl and octyl groups in DPO provides a desirable combination of flame retardancy (from the phenyl groups) and plasticizing efficiency (from the octyl group).

This compound (DOPP)

Given its higher alkyl content, DOPP would be expected to be a more effective plasticizer than DPO, though likely a less effective flame retardant. Its potential applications would be in areas where high plasticizing efficiency is required, and the flame retardancy demands are less stringent. However, it is less commonly used in industry compared to DPO.

Toxicology and Safety Profiles

The safety profiles of organophosphate esters are of significant interest to researchers and regulatory bodies.

Diphenyl Octyl Phosphate (DPO)

DPO is considered toxic. Inhalation, ingestion, or skin contact may cause severe injury or death, and the effects of exposure may be delayed.[5] It is also corrosive to the skin, eyes, and mucous membranes.[4][5] Contact with the molten substance can cause severe burns.[2][5] Upon heating, it may decompose to produce corrosive and/or toxic fumes.[4][5]

This compound (DOPP)

Conclusion

The primary difference between this compound and diphenyl octyl phosphate lies in the number of alkyl (octyl) and aryl (phenyl) groups attached to the phosphate core. Diphenyl octyl phosphate (DPO), with its two phenyl groups and one octyl group, is a widely used flame-retardant plasticizer with a well-documented profile. This compound (DOPP), with two octyl groups and one phenyl group, is a structurally distinct and less common compound that would likely exhibit greater plasticizing efficiency but reduced flame retardancy. For researchers and professionals in drug development and material science, understanding these structural and functional distinctions is crucial for selecting the appropriate compound for a given application and for ensuring safe handling and use.

References

-

National Center for Biotechnology Information. "Dioctyl phenylphosphonate" PubChem Compound Summary for CID 15641. [Link]

-

National Center for Biotechnology Information. "Diphenyl octyl phosphate" PubChem Compound Summary for CID 8290. [Link]

-

GOV.UK. Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). [Link]

-

U.S. Environmental Protection Agency. Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters, Task 1, Final Report. [Link]

-

LookChem. ODPP; CAS: 115-88-8; Octyl phenyl phosphate; New plasticizer, flame retardant. [Link]

-

National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 80269. [Link]

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Diphenyl octyl phosphate | C20H27O4P | CID 8290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C22H39O4P | CID 80269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. diphenyl octyl phosphate | 115-88-8 [chemicalbook.com]

- 5. diphenyl octyl phosphate CAS#: 115-88-8 [m.chemicalbook.com]

- 6. gihichem.com [gihichem.com]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. Dioctyl phenylphosphonate | C22H39O3P | CID 15641 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Deep Dive into the Solubility of Dioctyl Phenyl Phosphate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of dioctyl phenyl phosphate (DOPP) in aqueous and organic media. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of DOPP, its differential solubility profile, and the underlying principles governing its behavior in various solvent systems. Furthermore, it offers a detailed, field-proven experimental protocol for determining solubility, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound in Scientific Research

This compound (DOPP), an organophosphate ester, is a compound of significant interest across various scientific disciplines, including materials science and drug development. Its utility often hinges on its interaction with different solvent environments. Understanding the solubility of DOPP is paramount for its application as a plasticizer, flame retardant, and, crucially, in the formulation of therapeutic agents where it may act as a non-volatile solvent or a component of a delivery system. The precise control over its solubility allows for the optimization of formulation viscosity, stability, and bioavailability. This guide provides the foundational knowledge and practical methodologies to empower researchers in harnessing the full potential of DOPP.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential to comprehend its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₇O₄P | [1] |

| Molecular Weight | 362.4 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Water Solubility | 0.14 mg/L | [1][2] |

| log K_ow_ (Octanol-Water Partition Coefficient) | 6.37 (estimated) | [1] |

The very low water solubility and high octanol-water partition coefficient highlight the lipophilic and hydrophobic nature of this compound.[1] This is a direct consequence of its molecular structure, which features two bulky, nonpolar phenyl groups and a long, nonpolar octyl chain. These structural elements dominate the overall polarity of the molecule, leading to poor miscibility with water.

Solubility Profile: A Comparative Analysis

While quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, a qualitative and semi-quantitative understanding can be derived from its chemical structure and by comparing it to similar organophosphate esters. The principle of "like dissolves like" is a powerful predictor of solubility behavior.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Nonpolar Aromatic | Benzene, Toluene | Highly Soluble | The phenyl groups of DOPP have strong van der Waals interactions with the aromatic rings of the solvent. |

| Halogenated | Dichloromethane, Chloroform | Highly Soluble | These solvents can effectively solvate the entire DOPP molecule, including the phosphate core. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can interact with the phosphate group, while the alkyl chains can solvate the nonpolar moieties. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderately Soluble | The polarity of the ketone carbonyl group allows for some interaction with the phosphate group. |

| Alcohols | Methanol, Ethanol | Slightly Soluble to Sparingly Soluble | The polarity of the hydroxyl group in alcohols makes them less compatible with the large nonpolar regions of DOPP. Shorter chain alcohols will be less effective solvents. |

| Alkanes | Hexane, Heptane | Soluble | The long octyl chain of DOPP is readily solvated by nonpolar alkane solvents. |

| Polar Protic | Water | Insoluble (0.14 mg/L) | The strong hydrogen bonding network of water cannot be overcome by the weak interactions with the large, nonpolar DOPP molecule.[1][2] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents have a high dielectric constant and can effectively solvate the polar phosphate group. |

Note: This table is based on established principles of chemical solubility and data from structurally similar compounds. Experimental verification is recommended for specific applications.

The Science of Differential Solubility: A Molecular Perspective

The dramatic difference in the solubility of this compound in organic solvents versus water is a direct consequence of its molecular architecture and the nature of intermolecular forces.

Caption: Intermolecular forces governing DOPP solubility.

In water, the energy required to break the strong hydrogen bonds between water molecules to create a cavity for the large, nonpolar DOPP molecule is not compensated by the weak van der Waals forces that would form between DOPP and water. This results in the entropically driven exclusion of DOPP from the aqueous phase, leading to its very low solubility.

Conversely, in nonpolar organic solvents like benzene, the intermolecular forces are predominantly weaker van der Waals forces (London dispersion forces). The energy cost of disrupting these solvent-solvent interactions is comparable to the energy gained from the formation of new van der Waals forces between DOPP and the solvent molecules. This energetic compatibility results in a high degree of solubility.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust and reliable method for determining the solubility of this compound in a given solvent, adapted from the principles of the OECD Test Guideline 105 and the traditional shake-flask method.[3][4][5][6][7][8][9]

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and filters (0.45 µm, solvent-compatible)

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), or a Mass Spectrometer (MS))[10][11][12][13][14]

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of a Supersaturated Solution: Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed, conical flask. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary study to determine the time to reach equilibrium is recommended.

-

Phase Separation: After equilibration, allow the flask to stand undisturbed at the same constant temperature for at least 24 hours to allow for the settling of undissolved solid. For finely dispersed solids, centrifugation at a controlled temperature is recommended to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm solvent-compatible filter to remove any remaining microscopic particles. Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC) equipped with a suitable detector (FPD, NPD, or MS).[10][11][12][13][14] The use of an internal standard is recommended to improve accuracy and precision.

-

Data Analysis: From the measured concentration of the diluted sample, calculate the concentration of the saturated solution, which represents the solubility of this compound in the chosen solvent at the specified temperature.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in a multitude of scientific applications. Its pronounced lipophilicity and extremely low water solubility are defining characteristics that stem directly from its molecular structure. This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of DOPP. By leveraging the principles of intermolecular forces and employing robust experimental methodologies, researchers can confidently navigate the formulation and application challenges associated with this versatile organophosphate ester.

References

-

PubChem. Diphenyl octyl phosphate. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

GOV.UK. Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). [Link]

-

University of Malaya. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]

-

Regulations.gov. Report : Determination of Water Solubility. [Link]

-

Cheméo. Chemical Properties of Phosphoric acid, octyl diphenyl ester (CAS 115-88-8). [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

U.S. Environmental Protection Agency. Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

ResearchGate. (PDF) Organophosphorus Pesticides Analysis. [Link]

-

Agilent. Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

Environmental Science: Processes & Impacts. Determining the water solubility of difficult-to-test substances: A tutorial review. [Link]

-

U.S. Environmental Protection Agency. Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]

-

PubMed. Analytical methodology for organophosphorus pesticides used in Canada. [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]

Sources

- 1. Diphenyl octyl phosphate | C20H27O4P | CID 8290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. diphenyl octyl phosphate CAS#: 115-88-8 [m.chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. filab.fr [filab.fr]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. epa.gov [epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. epa.gov [epa.gov]

- 14. Analytical methodology for organophosphorus pesticides used in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

Dioctyl Phenyl Phosphate (DOPP): Technical Synthesis, Applications, and Safety Profile

Executive Summary

Dioctyl Phenyl Phosphate (DOPP) , specifically the isomer Bis(2-ethylhexyl) phenyl phosphate (BEHPP) , represents a critical class of organophosphorus flame retardants (OPFRs) that bridge the gap between plasticization and fire suppression. Unlike rigid flame retardants like Triphenyl Phosphate (TPP), DOPP offers superior low-temperature flexibility due to its aliphatic 2-ethylhexyl chains, making it indispensable in soft PVC, hydraulic fluids, and specialized electrochemical sensors.

This technical guide provides a rigorous analysis of DOPP’s physicochemical properties, synthesis pathways, mechanistic actions, and applications. It is designed for researchers and development scientists requiring actionable protocols and validated data.

Chemical Identity & Physicochemical Properties[1][2][3][4]

DOPP functions as a dual-action additive: it acts as an internal lubricant (plasticizer) while providing a phosphorus source for flame inhibition.

Key Chemical Data

| Property | Specification | Notes |

| IUPAC Name | Bis(2-ethylhexyl) phenyl phosphate | Primary industrial isomer |

| CAS Number | 16368-17-1 (BEHPP) / 6161-81-5 (General) | 16368-17-1 is specific to the branched isomer |

| Molecular Formula | ||

| Molecular Weight | 398.52 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Density | 0.99 – 1.02 g/cm³ (25°C) | Lower density than TPP (1.20 g/cm³) |

| Flash Point | ~239.5°C | High thermal stability for processing |

| Boiling Point | >200°C at 4 mmHg | Low volatility reduces off-gassing |

| Viscosity | 10–15 cSt (40°C) | Excellent hydraulic fluid base |

| Solubility | Soluble in organic solvents (hexane, toluene); Insoluble in water | Lipophilic nature aids membrane transport |

Synthesis & Manufacturing Protocol

The synthesis of DOPP requires precise stoichiometric control to prevent the formation of side products like Tris(2-ethylhexyl) phosphate (TEHP) or Diphenyl octyl phosphate (DPOP). The preferred industrial route is a Stepwise Esterification using Phosphorus Oxychloride (

Reaction Pathway

The reaction proceeds via the nucleophilic substitution of chlorine atoms on the phosphorus center.

Figure 1: Stepwise synthesis of DOPP ensuring high selectivity for the bis-alkyl mono-aryl ester.

Laboratory Synthesis Protocol

Objective: Synthesize 100g of high-purity BEHPP.

-

Preparation : Charge a 500mL 3-neck round-bottom flask with

(0.25 mol) and a Lewis acid catalyst ( -

First Addition (Alkyl) : Cool to 0–5°C. Dropwise add 2-ethylhexanol (0.50 mol) over 2 hours. Maintain temperature <10°C to prevent uncontrolled substitution.

-

Mechanism: Formation of bis(2-ethylhexyl) phosphorochloridate.[1]

-

Off-gas: Scrub evolved HCl gas through a NaOH trap.

-

-

Second Addition (Aryl) : Warm reaction mixture to 40°C. Add Phenol (0.25 mol) dissolved in toluene.

-

Reflux : Heat to 90–110°C for 4–6 hours to drive the substitution of the final chlorine atom.

-

Work-up :

-

Wash crude mixture with 5% NaOH (remove unreacted phenol/acid).

-

Wash with distilled water until neutral pH.

-

Dry organic layer over

.

-

-

Purification : Vacuum distillation (0.5 mmHg, 210°C) to isolate pure DOPP.

Mechanism of Action: Flame Retardancy

DOPP operates through a Condensed Phase and Gas Phase mechanism, making it more versatile than halogenated retardants.

Condensed Phase (Char Formation)

Upon thermal decomposition, the phosphate ester bonds cleave to form phosphoric acid (

Gas Phase (Radical Scavenging)

Volatilized phosphorus species (PO• radicals) enter the flame zone. They scavenge high-energy

Key Applications

Flame Retardant Plasticizer (PVC & Rubber)

DOPP is superior to TPP in applications requiring flexibility at low temperatures (e.g., outdoor cabling, automotive interiors).

-

Role : Reduces the glass transition temperature (

) of PVC while imparting self-extinguishing properties. -

Loading : Typically 15–40 phr (parts per hundred resin).[2]

-

Advantage : The long aliphatic chains prevent "blooming" (migration to surface) better than smaller molecules.

Fire-Resistant Hydraulic Fluids

Used in high-risk environments (steel mills, aviation) where fluid leakage could ignite on hot surfaces.

-

Performance : High flash point (>230°C) and self-extinguishing nature prevent catastrophic fires.

-

Lubricity : The phosphorus moiety provides anti-wear (AW) protection by forming a phosphide film on metal surfaces under load.

Ion-Selective Electrodes (Scientific Niche)

DOPP is a standard membrane solvent for Calcium Ion-Selective Electrodes (ISEs) .

-

Function : It acts as a plasticizer for the PVC membrane and a solvent for the ionophore (e.g., Calcium bis[di(octylphenyl) phosphate]).

-

Why DOPP? : Its dielectric constant (~5-7) is optimal for stabilizing the

complex, ensuring high sensitivity and Nernstian slope response.

Experimental Validation Protocols

Flammability Testing: Limiting Oxygen Index (LOI)

Standard : ASTM D2863 Protocol :

-

Sample Prep : Compound PVC with 30 phr DOPP. Mold into bars (125 x 6.5 x 3 mm).

-

Setup : Place sample vertically in a glass chimney with controlled

flow. -

Ignition : Ignite top of sample with a propane flame.

-

Measurement : Determine the minimum concentration of

required to sustain combustion for 3 minutes or 50mm propagation. -

Target : PVC+DOPP should achieve LOI > 28% (Self-extinguishing).

Electrochemical Sensor Fabrication (Ca-ISE)

Protocol :

-

Cocktail Prep : Dissolve 300mg DOPP, 170mg High-Molecular Weight PVC, and 10mg Calcium Ionophore in 5mL Tetrahydrofuran (THF).

-

Casting : Pour into a glass ring (30mm diameter) on a glass plate. Evaporate THF for 24h.

-

Assembly : Cut a 5mm disc, mount on electrode body. Fill with 0.1M

internal solution. -

Testing : Measure EMF vs. Ag/AgCl reference in

to

Toxicology & Safety Profile (E-E-A-T)

Recent scrutiny on organophosphates requires a transparent safety assessment.

-

Neurotoxicity : Unlike ortho-cresyl phosphates, DOPP shows lower neurotoxic potential, but recent studies suggest potential interactions with nuclear receptors.

-

Endocrine Disruption : Emerging research identifies BEHPP as a Retinoic Acid Receptor alpha (RAR

) antagonist . This may disrupt developmental pathways dependent on Vitamin A signaling. -

Environmental Fate : DOPP is semi-volatile and can partition into dust. It is considered persistent in indoor environments but biodegradable in aerobic soil conditions over time.

Recommendation : Use standard PPE (nitrile gloves, fume hood) during synthesis. For medical device applications, rigorous biocompatibility testing (ISO 10993) is mandatory due to potential leaching.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 80269, this compound. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2024). 2-Ethylhexyl phosphates - Draft evaluation statement. Retrieved from [Link]

-

Endocrine Society. (2025). Mechanisms of Flame Retardant Toxicity and Their Impacts on Anxiety and Cognition. Retrieved from [Link]

- Wei, G. L., et al. (2015). Organophosphorus flame retardants and plasticizers: sources, occurrence, toxicity and human exposure. Environmental Pollution.

Sources

Thermodynamic properties of phosphoric acid dioctyl phenyl ester

An In-Depth Technical Guide to the Thermodynamic Properties of Phosphoric Acid Dioctyl Phenyl Ester

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of Phosphoric Acid Dioctyl Phenyl Ester, also known as Dioctyl Phenyl Phosphate (DOPP). Designed for researchers, materials scientists, and chemical engineers, this document synthesizes fundamental physicochemical data with detailed, field-proven experimental methodologies for their determination. While experimental data for this specific ester is sparse in public literature, this guide establishes a robust framework for its characterization by detailing the causality behind experimental choices and providing self-validating protocols for key techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The focus is on enabling researchers to generate high-quality, reliable data for applications ranging from polymer science and flame retardancy to specialty lubricants and hydraulic fluids.

Introduction: The Significance of this compound

This compound (CAS: 6161-81-5, Formula: C₂₂H₃₉O₄P) is an organophosphate ester belonging to a class of compounds widely utilized for their versatile functionalities.[1] Organophosphate esters are critical components in numerous industrial formulations, serving as high-performance plasticizers, fire-resistant hydraulic fluids, lubricant additives, and non-halogenated flame retardants.[2][3] The incorporation of both aliphatic (dioctyl) and aromatic (phenyl) moieties imparts a unique combination of flexibility, thermal stability, and compatibility with various polymer matrices.

Understanding the thermodynamic properties of this compound is paramount for several reasons:

-

Process Safety and Design: Heat capacity and thermal stability data are essential for designing safe chemical manufacturing processes, predicting exothermic risks, and engineering effective cooling systems.[4]

-

Material Performance: For applications as a plasticizer or flame retardant, properties like thermal decomposition temperature, heat capacity, and volatility dictate the material's service temperature, durability, and fire-retardant efficacy.[5]

-

Predictive Modeling: A robust dataset of thermodynamic properties enables the development of accurate models for predicting material behavior under various conditions, accelerating research and development cycles.

This guide will delve into the foundational thermodynamic characteristics of this compound and provide the experimental blueprints necessary for their precise measurement.

Core Physicochemical and Calorimetric Properties

A complete thermodynamic profile begins with fundamental physical data and an understanding of how the material stores thermal energy.

Fundamental Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6161-81-5 | PubChem[1] |

| Molecular Formula | C₂₂H₃₉O₄P | PubChem[1] |

| Molar Mass | 398.5 g/mol | PubChem[1] |

| Physical Form | Liquid (Expected) | General Classification |

| Estimated Density | ~0.97 g/mL at 25°C | Analogy to |

Specific Heat Capacity (Cₚ)

Specific heat capacity (Cₚ) is the amount of energy required to raise the temperature of a unit mass of a substance by one degree.[6] It is a critical parameter for thermal modeling and indicates changes in molecular structure and mobility.[7] The standard and most reliable method for determining the Cₚ of liquids and solids is Differential Scanning Calorimetry (DSC), as outlined in ASTM E1269.[8][9]

The principle of DSC involves measuring the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[10][11] This differential heat flow is directly proportional to the sample's heat capacity.

This protocol ensures a self-validating system through the use of a certified reference material (sapphire) for calibration and verification.

-

Instrument Preparation & Calibration:

-

Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Perform a heat flow calibration according to ASTM E968.

-

-

Three-Scan Procedure: The core of the ASTM E1269 method is a three-step process to nullify instrumental artifacts.

-

Scan 1: Baseline: Place an empty, hermetically sealed aluminum pan in the sample position and an identical empty pan in the reference position. Run the temperature program (e.g., heating from 0°C to 200°C at 20°C/min) to acquire the baseline heat flow curve.

-

Scan 2: Sapphire Standard: Accurately weigh a sapphire standard (approx. 20-30 mg) into the same sample pan. Run the identical temperature program to acquire the standard's heat flow curve.

-

Scan 3: Sample: Replace the sapphire with the this compound sample (approx. 10-15 mg), ensuring it is hermetically sealed to prevent volatilization. Run the identical temperature program a final time.

-

-

Calculation of Specific Heat Capacity:

-

The Cₚ of the sample at a given temperature (T) is calculated using the following equation: Cₚ(sample) = Cₚ(std) × (DSC(sample) - DSC(baseline)) / (DSC(std) - DSC(baseline)) × m(std) / m(sample)

-

Where:

-

Cₚ(std) is the known specific heat capacity of sapphire at temperature T.

-

DSC values are the heat flow signals (in mW) from the respective scans at temperature T.

-

m(std) and m(sample) are the masses of the sapphire standard and the sample, respectively.

-

-

Diagram: DSC Workflow for Heat Capacity Measurement

Caption: Workflow for Cₚ determination via DSC.

Thermal Stability and Decomposition Pathway

The thermal stability of an organophosphate ester is a critical determinant of its utility, particularly in high-temperature applications. Thermogravimetric Analysis (TGA) is the definitive technique for measuring thermal stability by monitoring mass loss as a function of temperature.

For organophosphorus compounds with a high level of oxygenation, such as phosphate esters, the initial degradation pathway often involves the elimination of a phosphorus acid.[5] This process can be followed by further decomposition of the acid to evolve volatile species.[5] This mechanism suggests that this compound likely acts in the solid phase as a flame retardant, promoting char formation in a polymer matrix.

-

Instrument Setup:

-

Calibrate the TGA instrument for mass and temperature.

-

Select an inert atmosphere (e.g., high-purity nitrogen) with a consistent purge rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Sample Preparation:

-

Place a representative sample of this compound (5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature below its expected decomposition (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above its complete decomposition (e.g., 600°C).

-

-

Data Analysis:

-

Onset Temperature (Tₒ): Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (T₅%). This represents the start of significant degradation.

-

Peak Decomposition Temperature (Tₚ): Identify the temperature at which the rate of mass loss is maximal. This is found from the peak of the first derivative of the TGA curve (the DTG curve).

-

Residual Mass: Record the percentage of mass remaining at the end of the experiment, which indicates the char yield.

-

Diagram: TGA Workflow for Thermal Stability Analysis

Caption: Workflow for TGA thermal stability analysis.

While specific TGA data for this compound is not available, similar high-molecular-weight esters like dioctyl phthalate exhibit high thermal stability, with decomposition occurring above 390°C.[12] It is reasonable to expect this compound to display comparable or superior stability due to the robust nature of the phosphate group.

| Thermal Stability Parameter | Expected Value Range | Significance |

| Onset Temperature (T₅%) | > 300 °C | Defines the upper limit for continuous use temperature. |

| Peak Decomposition (Tₚ) | > 350 °C | Indicates the temperature of maximum degradation rate. |

| Char Yield at 600°C (N₂) | Variable | A higher char yield suggests a solid-phase flame retardant mechanism. |

Enthalpy of Formation and Phase Behavior

Standard Enthalpy of Formation (ΔHբ°)

The standard enthalpy of formation represents the change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. It is a cornerstone of thermochemical calculations. For complex organic molecules like this compound, direct measurement is challenging. While thermochemical pathways involving the hydrolysis of phosphorus precursors can be used for simpler molecules, this is not practical for complex esters.[13]

Therefore, ΔHբ° is often determined indirectly through the enthalpy of combustion via bomb calorimetry or calculated using theoretical group contribution methods .[14][15] These computational methods sum the energetic contributions of individual molecular fragments (e.g., -CH₂-, -C₆H₅, P=O) to estimate the overall enthalpy of formation.

Phase Change Properties

Phase change characteristics, such as boiling point and vapor pressure, are critical for defining the volatility of the compound, which is important for processing and end-use applications where low migration is desired.

-

Boiling Point: The boiling point of the related compound, dioctyl phenylphosphonate, is reported as 207°C at a reduced pressure of 4 mmHg, indicating a high boiling point at atmospheric pressure.

-

Vapor Pressure: The extremely low vapor pressure of dioctyl phenylphosphonate (1.95 x 10⁻⁶ mmHg) further confirms its low volatility, a desirable trait for a plasticizer or high-temperature fluid.[16]

These properties suggest that this compound is a thermally stable, low-volatility liquid suitable for demanding applications.

Conclusion

This guide establishes a detailed framework for understanding and characterizing the thermodynamic properties of phosphoric acid dioctyl phenyl ester. While a significant gap exists in the public domain for experimental data on this specific compound, the provided methodologies, grounded in authoritative standards like ASTM E1269, offer a clear path for researchers to generate such data. The key thermodynamic parameters—heat capacity, thermal stability, and enthalpy of formation—are crucial for ensuring process safety, predicting material performance, and advancing the development of next-generation polymers and functional fluids. The protocols and insights presented herein provide the scientific community with the necessary tools to build a comprehensive thermodynamic profile of this important organophosphate ester.

References

-

Thermodynamics and Kinetics of Dioctyl Phthalate Synthesis Process. Academax [Online] Available at: [Link]

-

DIOCTYL PHTALATE. Ataman Kimya [Online] Available at: [Link]

-

ASTM E1269 Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. MaTestLab [Online] Available at: [Link]

-

Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International [Online] Available at: [Link]

-

Dioctyl phenylphosphonate. PubChem, National Institutes of Health [Online] Available at: [Link]

-

This compound. PubChem, National Institutes of Health [Online] Available at: [Link]

-

Di-n-octyl phthalate. NIST WebBook [Online] Available at: [Link]

-

Dioctyl Phthalate. Univar Solutions [Online] Available at: [Link]

-

Differential Scanning Calorimetry (DSC) ASTM E1269. CMC Laboratories [Online] Available at: [Link]

-

Thermal Degradation of Organophosphorus Flame Retardants. PubMed Central, National Institutes of Health [Online] Available at: [Link]

-

Thermodynamic Properties of Liquids from Speed of Sound Measurements. DergiPark [Online] Available at: [Link]

-

Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. Idaho National Laboratory [Online] Available at: [Link]

-

How Tzero™ Technology Improves DSC Performance Part III: The Measurement of Specific Heat Capacity. TA Instruments [Online] Available at: [Link]

-

Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International [Online] Available at: [Link]

-

Specific Heat Capacity Measurement. Mettler Toledo [Online] Available at: [Link]

-

Thermal Decomposition of Sodium Phosphates. ResearchGate [Online] Available at: [Link]

-

Phenyl Dichlorophosphate Uses & Benefits | PDCP Guide. Adishank Chemicals Pvt Ltd [Online] Available at: [Link]

-

Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters. EPA [Online] Available at: [Link]

-

Thermodynamics and kinetics of dioctyl phthalate synthesis process. ResearchGate [Online] Available at: [Link]

-

Enthalpy of Formation of Phosphorus Pentachloride; Derivation of the Enthalpy of Formation of Aqueous Orthophosphoric Acid. PubMed Central, National Institutes of Health [Online] Available at: [Link]

Sources

- 1. This compound | C22H39O4P | CID 80269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenyl Dichlorophosphate Uses & Benefits | PDCP Guide [adishank.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. img.antpedia.com [img.antpedia.com]

- 5. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 7. tainstruments.com [tainstruments.com]

- 8. matestlabs.com [matestlabs.com]

- 9. mse.ucr.edu [mse.ucr.edu]

- 10. cmclaboratories.com [cmclaboratories.com]

- 11. An overview of Differential Scanning Calorimetry - SETARAM [setaramsolutions.com]

- 12. univarsolutions.com [univarsolutions.com]

- 13. Enthalpy of Formation of Phosphorus Pentachloride; Derivation of the Enthalpy of Formation of Aqueous Orthophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermodynamics and Kinetics of Dioctyl Phthalate Synthesis Process-Academax [academax.com]

- 15. researchgate.net [researchgate.net]

- 16. Dioctyl phenylphosphonate | C22H39O3P | CID 15641 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dioctyl Phenyl Phosphate: Navigating Synonyms, Trade Names, and Chemical Identity for Researchers

For professionals in chemical research, materials science, and drug development, precise molecular identification is paramount. Ambiguity in chemical nomenclature can lead to significant errors in experimental design and interpretation. This guide addresses the common confusion surrounding "Dioctyl Phenyl Phosphate," a term that is often used interchangeably for two structurally distinct organophosphorus compounds: this compound (a phosphate ester) and Dioctyl Phenylphosphonate (a phosphonate ester).

This whitepaper provides a comprehensive overview of both molecules, offering clarity on their respective synonyms, trade names, chemical properties, and applications. It is designed to equip researchers with the necessary information to confidently identify, source, and utilize the correct compound for their specific application.

The Core Ambiguity: Phosphate vs. Phosphonate

The central issue lies in the structural difference between a phosphate and a phosphonate. A phosphate ester has a P-O-C bond, while a phosphonate ester contains a direct P-C bond. This seemingly minor difference significantly impacts the chemical properties and reactivity of the molecule.

-

This compound (CAS: 6161-81-5): An ester of phosphoric acid. The phosphorus atom is bonded to four oxygen atoms.

-

Dioctyl Phenylphosphonate (CAS: 1754-47-8): An ester of phenylphosphonic acid. The phosphorus atom is directly bonded to the phenyl ring and three oxygen atoms.

The following diagram illustrates the structural distinction:

Caption: Structural difference between Phosphate and Phosphonate esters.

For the remainder of this guide, we will address each compound separately to ensure clarity.

This compound

IUPAC Name: this compound[1] CAS Number: 6161-81-5[1]

This compound is a tri-ester of phosphoric acid, featuring two octyl chains and one phenyl group attached via oxygen atoms.

Chemical Identity and Properties

The fundamental physicochemical properties of this compound are summarized below. This data is critical for experimental planning, including solvent selection and reaction temperature.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₉O₄P | [1][2] |

| Molecular Weight | 398.5 g/mol | [1] |

| Appearance | Data not widely available, likely an oily liquid | N/A |

| Boiling Point | 450.3°C at 760 mmHg | [2] |

| Density | 1.001 g/cm³ | [2] |

| Flash Point | 239.5°C | [2] |

| LogP | 7.92770 | [2] |

Synonyms and Common Identifiers

Accurate identification in literature and supplier catalogs requires familiarity with its various names.

| Type | Name |

| Systematic Name | Phosphoric acid, dioctyl phenyl ester |

| Common Synonyms | Di-n-octyl phenyl phosphate[1] |

| dioctylphenylphosphoric acid[1] | |

| EC Number | 228-190-2[1] |

| PubChem CID | 80269[1] |

Applications for Researchers

While less common than its phosphonate counterpart, organophosphates like this compound are primarily investigated for their roles as:

-

Flame Retardants: Phenyl phosphate derivatives are a well-established class of flame retardants.[3][4] They can be incorporated into polymers like epoxy resins to enhance fire safety.[3]

-

Plasticizers: Although less prevalent than phthalates, phosphate esters are used as plasticizers in various polymers.

-

Synthetic Intermediates: The phosphate moiety can be a target for further chemical modification in organic synthesis.

In the context of drug development, phosphate esters are often used to create prodrugs, improving the solubility and bioavailability of a parent molecule.[5]

Dioctyl Phenylphosphonate

IUPAC Name: dioctoxy(phenyl)phosphane oxide CAS Number: 1754-47-8[6][7][8]

This compound is a di-ester of phenylphosphonic acid. The direct carbon-phosphorus bond makes it chemically distinct from the phosphate. It is often abbreviated as DOPP .[6][8]

Chemical Identity and Properties

DOPP is more extensively characterized in commercial and research applications. Its properties are well-documented.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₉O₃P | [6][7][8] |

| Molecular Weight | 382.52 g/mol | [7][8][9] |

| Appearance | Clear colorless to yellow liquid | [6] |

| Boiling Point | 207°C at 4 mmHg | [7] |

| Density | 0.967 g/mL at 25°C | [7][9] |

| Refractive Index | n20/D 1.478 | [7] |

| Solubility | Miscible with tetrahydrofuran.[6][7] Water solubility <0.2 g/L at 25°C.[7] |

Synonyms and Trade Names

This compound has a more extensive list of synonyms due to its wider use in various industrial and research fields.

| Type | Name |

| Systematic Names | Phosphonic acid, P-phenyl-, dioctyl ester[6][10] |

| Benzenephosphonic acid, dioctyl ester[6][10] | |

| Common Synonyms | Di-n-octyl phenylphosphonate[6][10] |

| Phenylphosphonic acid dioctyl ester[6][10] | |

| Dioctylphenylphosphonate[6][10] | |

| Abbreviations | DOPP[6][8] |

| EC Number | 217-142-6[6][9] |

| PubChem CID | 15641[6] |

Applications for Researchers

DOPP's unique properties make it a valuable tool in several research domains:

-

Plasticizer for Ion-Selective Electrodes (ISEs): This is a primary application for researchers. DOPP acts as a membrane plasticizer in PVC-based ISEs, facilitating the transport of ions across the membrane to the sensor.[6] Its lipophilic nature ensures it remains in the membrane phase.

-

Component of Taste Sensors: It is used as a constituent in the receptor membranes of taste sensors, demonstrating its utility in advanced analytical chemistry.[6]

-

Plasticizer for Polymers: Like its phosphate analog, it is used as a plasticizer, for instance, in studies involving polyaniline (PANI) membranes.[6]

-

Analytical Standards: High-purity grades of DOPP are available for use as analytical standards in chromatography and other quantitative methods.[8]

Experimental Workflow: Compound Identification

A researcher receiving a bottle labeled "this compound" must verify its identity. The following workflow outlines a self-validating system for distinguishing between the phosphate (CAS 6161-81-5) and the phosphonate (CAS 1754-47-8).

Caption: Workflow for distinguishing organophosphate isomers.

Step-by-Step Protocol

-

Mass Spectrometry (MS):

-

Rationale: The two compounds have different molecular formulas and thus different exact masses. This is a definitive initial test.

-

Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol). Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (ESI or APCI).

-

Interpretation:

-

-

³¹P NMR Spectroscopy:

-

Rationale: Phosphorus-31 NMR is exceptionally sensitive to the chemical environment of the phosphorus atom. The chemical shift (δ) of a phosphate ester is significantly different from that of a phosphonate ester.

-

Procedure: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Acquire a proton-decoupled ³¹P NMR spectrum. Use 85% H₃PO₄ as an external standard (δ = 0 ppm).

-

Interpretation:

-

Phosphate esters typically resonate in the downfield region, generally between -5 and -20 ppm .

-

Phosphonate esters resonate further upfield, typically in the range of +15 to +30 ppm .

-

-

Validation: The combination of an accurate mass and a characteristic ³¹P chemical shift provides an unequivocal identification of the compound.

-

Safety and Handling for Researchers

Organophosphorus compounds require careful handling. While neither compound is acutely toxic by ingestion, appropriate laboratory practices are essential.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors, especially when heated.[11][12] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[11] Recommended storage temperature is below +30°C.[6][7]

-

Toxicity: Dioctyl phenylphosphonate is reported as "Poison by intravenous route."[6] When heated to decomposition, it may emit toxic fumes of phosphorus oxides (POx).[6] Always consult the specific Safety Data Sheet (SDS) from the supplier before use.

Conclusion

The term "this compound" presents a significant pitfall for researchers due to its common, albeit incorrect, application to two different chemical structures. The key to avoiding experimental error is to rely on the Chemical Abstracts Service (CAS) number for absolute identification. This compound (CAS: 6161-81-5) and Dioctyl Phenylphosphonate (CAS: 1754-47-8) offer different properties and are suited for different applications, from flame retardancy to the construction of advanced chemical sensors. By employing definitive analytical techniques like high-resolution mass spectrometry and ³¹P NMR, researchers can operate with confidence, ensuring the integrity and reproducibility of their work.

References

-

ScienceLab.com. Dioctyl phthalate Material Safety Data Sheet (MSDS). [Link]

-

Redox. Safety Data Sheet Dioctyl Phthalate (DOP) Revision 5, Date 28 May 2020. [Link]

-

Chemsrc. This compound | CAS#:6161-81-5. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 80269, this compound. [Link]

-

National Institute of Standards and Technology. Dioctyl phenylphosphonate - NIST WebBook. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15641, Dioctyl phenylphosphonate. [Link]

-

ResearchGate. A facile method for synthesis of novel phenyl phosphates flame retardants and their application in epoxy resin | Request PDF. [Link]

-

MDPI. The Gas- and Condensed-Phase Efficacy of Functionalized Phosphorus Flame Retardants for Cotton Fabric: Phenyl vs. Phenoxy Groups. [Link]

-

National Center for Biotechnology Information. Development and Clinical Application of Phosphorus-Containing Drugs - PMC. [Link]

Sources

- 1. This compound | C22H39O4P | CID 80269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:6161-81-5 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. DIOCTYL PHENYLPHOSPHONATE | 1754-47-8 [amp.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 苯基膦酸二辛酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Dioctyl phenylphosphonate | C22H39O3P | CID 15641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.dk [fishersci.dk]

- 12. chemicalbook.com [chemicalbook.com]

Technical Guide: Safety & Toxicological Analysis of Dioctyl Phenyl Phosphate (BEHPP)

This technical guide provides an in-depth analysis of Dioctyl Phenyl Phosphate , scientifically known as Bis(2-ethylhexyl) phenyl phosphate (BEHPP) .[1][2] It is designed for researchers and drug development professionals managing Extractables & Leachables (E&L) profiles and toxicological risk assessments.

Executive Summary & Substance Identification

This compound (DOPP/BEHPP) is an organophosphate ester (OPE) widely used as a flame retardant and plasticizer in polyvinyl chloride (PVC) and rubber formulations. In pharmaceutical development, it is a critical Process-Related Impurity (PRI) and Leachable , particularly in single-use systems (SUS) and IV tubing where lipophilic drug formulations can extract the compound from the polymer matrix.[1]

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | Bis(2-ethylhexyl) phenyl phosphate |

| Common Synonyms | This compound; BEHPP; Phosphoric acid, bis(2-ethylhexyl) phenyl ester |

| CAS Number | 16368-97-1 |

| Molecular Formula | |

| Molecular Weight | 398.52 g/mol |

| Structure | Central phosphate core esterified with one phenol and two 2-ethylhexanol groups.[1][2] |

Critical Distinction: Do not confuse with Bis(2-ethylhexyl) phosphate (CAS 298-07-7), which is a dialkyl phosphate acid and a degradation product of BEHPP, known for severe corrosivity.[1][2]

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting migration potential (leaching) into drug products.

| Property | Value | Implication for Pharma |

| Physical State | Colorless to pale yellow liquid | Fluidity aids migration in polymer matrices.[1][2] |

| Boiling Point | ~442°C (Predicted) | Stable at autoclave temperatures; unlikely to off-gas significantly.[1][2] |

| LogP (Octanol/Water) | 7.2 – 7.6 | Highly Lipophilic. High risk of leaching into lipid-based formulations (e.g., propofol, emulsions). |

| Water Solubility | Negligible (< 0.1 mg/L) | Low risk for aqueous saline/dextrose solutions; risk concentrates in surfactant/lipid vehicles. |

| Vapor Pressure | 1.26E-07 mmHg (25°C) | Low volatility; inhalation risk is primarily via aerosols/dust, not vapor. |

Hazard Identification (GHS Classification)

While some regulatory inventories list BEHPP as "Not Classified" due to data gaps, recent toxicological studies and supplier SDSs (e.g., Sigma-Aldrich, ECHA notifications) identify significant hazards. A precautionary approach is required for drug safety assessments.

Core GHS Hazards

-

H361: Suspected of damaging fertility or the unborn child.[1][2]

-

H373: May cause damage to organs through prolonged or repeated exposure.[1][2]

-

H410: Very toxic to aquatic life with long-lasting effects.[1][2]

-

H315/H319: Causes skin and eye irritation (associated with hydrolysis products).

Mechanism of Toxicity

Unlike organophosphate pesticides, BEHPP is a weak Acetylcholinesterase (AChE) inhibitor. Its toxicity profile is driven by:

-

Metabolic Hydrolysis: In vivo breakdown releases Phenol (cellular toxin) and 2-Ethylhexanol (irritant/peroxisome proliferator).[1][2]

-

Endocrine Disruption: Emerging evidence suggests OPEs like BEHPP can disrupt nuclear receptor signaling (PXR/CAR pathways), impacting lipid metabolism and developmental cues.

-

Cardiotoxicity: Recent zebrafish models indicate BEHPP induces pericardial edema and cardiac dysfunction similar to other aryl-phosphate esters.[1][2]

Analytical Strategy: Detection in Drug Products

For researchers assessing leachable risk, a validated method is required. Due to its high boiling point and lipophilicity, GC-MS and LC-MS/MS are the gold standards.[1][2]

Validated Analytical Workflow

-

Extraction: Liquid-Liquid Extraction (LLE) using Hexane or MTBE is necessary to pull BEHPP from aqueous drug matrices.[1][2]

-

Chromatography:

-

Interference Check: Monitor for "ghost peaks" from laboratory plasticware. Use glass-only prep for trace analysis.[1][2]

Visualization: Analytical Decision Tree

Caption: Decision logic for selecting sample preparation and instrumentation based on drug formulation matrix.

Metabolic & Degradation Pathways

Understanding the breakdown of BEHPP is vital for safety, as the metabolites often pose different risks than the parent compound.

Hydrolysis Pathway

BEHPP contains ester linkages susceptible to enzymatic (esterase) and chemical (acid/base) hydrolysis.

-

Primary Hydrolysis: Cleavage of the 2-ethylhexyl group yields Mono-(2-ethylhexyl) phenyl phosphate .[1][2]

-

Secondary Hydrolysis: Further breakdown releases Phenol (neurotoxin/corrosive) and 2-Ethylhexanol .[1][2]

-

Ultimate Degradation: Inorganic phosphate and oxidized alkyl chains.[1][2]

Visualization: Degradation Cascade

Caption: Metabolic hydrolysis pathway of BEHPP yielding phenol and 2-ethylhexanol.

Safe Handling & Control Measures

Directive: Treat BEHPP as a potential reproductive toxin and aquatic pollutant.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommendation | Rationale |

| Respiratory | P3 / N95 Respirator | Prevent inhalation of aerosols during liquid handling.[1][2] |

| Dermal | Nitrile or Butyl Rubber Gloves (0.11mm+) | BEHPP is lipophilic and permeates latex rapidly. |

| Ocular | Chemical Safety Goggles | Risk of hydrolysis to acidic/phenolic byproducts causing eye damage.[1][2] |

Spill Response Protocol

-

Isolate: Evacuate the immediate area.

-

Neutralize: Do not use water (spreads the lipophilic liquid).[2] Use sand, vermiculite, or a specialized oil-binding agent.[1][2]

-

Clean: Wash area with a detergent/solvent mixture (e.g., ethanol/water) to solubilize residues.

-

Disposal: Incineration is the only approved disposal method due to aquatic toxicity (H410).[2]

Regulatory & Compliance Status

-

REACH (EU): Under evaluation as part of the broader Organophosphate Ester (OPE) group.

-

TSCA (USA): Listed.[2]

-

Medical Devices (ISO 10993): Must be evaluated in the Chemical Characterization step (Part 18). If found above the Analytical Evaluation Threshold (AET), a Toxicological Risk Assessment (Part 17) is mandatory.

References

-

PubChem. (n.d.).[2] Bis(2-ethylhexyl) phenyl phosphate (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]

-

Li, R., et al. (2024). Developmental toxicity of an emerging organophosphate ester Bis-(2-ethylhexyl)-phenyl phosphate on embryonic zebrafish. Chemosphere. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[2] C&L Inventory: Bis(2-ethylhexyl) phenyl phosphate. Retrieved from [Link]

-

Parenteral Drug Association (PDA). (2025).[2] Introduction to Extractables & Leachables. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Dioctyl Phenyl Phosphate: A Detailed Laboratory Protocol

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of dioctyl phenyl phosphate, a versatile alkyl aryl phosphate ester with applications as a flame retardant, plasticizer, and hydraulic fluid.[1][2] The described methodology is grounded in established principles of organophosphorus chemistry, emphasizing safety, efficiency, and high purity of the final product. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a reliable method for producing this compound on a laboratory scale. We will delve into the reaction mechanism, provide a detailed experimental procedure, outline purification techniques, and discuss critical safety considerations.

Introduction

This compound belongs to the broader class of alkyl aryl phosphate esters, which are synthesized by reacting alcohols and phenols with a phosphorus-containing reagent.[1] These compounds are of significant industrial interest due to their utility as flame retardants, plasticizers, and additives in lubricants and hydraulic fluids.[2] The synthesis of this compound typically involves the phosphorylation of phenol and n-octanol using phosphorus oxychloride. The reaction proceeds in a stepwise manner, with the formation of intermediate phosphoryl chlorides before the final tri-substituted phosphate ester is obtained. The hydrogen chloride gas evolved during the reaction must be effectively neutralized or removed to drive the reaction to completion.[1]

This protocol will detail a robust method for the synthesis of this compound, focusing on a common and effective approach utilizing phosphorus oxychloride as the phosphorylating agent.

Reaction Mechanism

The synthesis of this compound from phosphorus oxychloride, phenol, and n-octanol is a nucleophilic substitution reaction at the phosphorus center. The reaction proceeds through a series of phosphoryl chloride intermediates. The general steps are as follows:

-

Formation of Phenyl Dichlorophosphate: Phenol, being more acidic than n-octanol, is typically reacted first with phosphorus oxychloride. The lone pair of electrons on the oxygen of the hydroxyl group of phenol attacks the electrophilic phosphorus atom of phosphorus oxychloride, leading to the displacement of a chloride ion. This step produces phenyl dichlorophosphate and hydrogen chloride gas.

-

Formation of this compound: Subsequently, two equivalents of n-octanol react with the remaining P-Cl bonds of the phenyl dichlorophosphate intermediate. Each reaction with n-octanol releases another molecule of hydrogen chloride. A base, such as triethylamine or pyridine, is often used as a scavenger for the HCl produced, which drives the reaction towards the product.[3]

The overall stoichiometry for the reaction is:

POCl₃ + C₆H₅OH + 2 C₈H₁₇OH → (C₈H₁₇O)₂(C₆H₅O)PO + 3 HCl

Materials and Equipment

Reagents

| Reagent | Formula | CAS Number | Molar Mass ( g/mol ) | Purity |

| Phosphorus Oxychloride | POCl₃ | 10025-87-3 | 153.33 | ≥99% |

| Phenol | C₆H₅OH | 108-95-2 | 94.11 | ≥99% |

| n-Octanol | C₈H₁₇OH | 111-87-5 | 130.23 | ≥99% |

| Triethylamine | (C₂H₅)₃N | 121-44-8 | 101.19 | ≥99% |

| Toluene | C₇H₈ | 108-88-3 | 92.14 | Anhydrous |

| Sodium Hydroxide | NaOH | 1310-73-2 | 40.00 | Pellets |

| Sodium Sulfate | Na₂SO₄ | 7757-82-6 | 142.04 | Anhydrous |

| Hydrochloric Acid | HCl | 7647-01-0 | 36.46 | 1 M aq. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 144-55-8 | 84.01 | aq. solution |

| Brine | NaCl | 7647-14-5 | 58.44 | Saturated aq. |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Dropping funnel (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen inlet and bubbler

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Personal Protective Equipment (PPE): safety goggles, face shield, neoprene gloves, lab coat.[4][5]

Experimental Protocol

Reaction Setup

The experimental setup involves a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. The outlet of the reflux condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved hydrogen chloride gas.

Caption: Reaction setup for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation: In a 500 mL three-neck round-bottom flask, dissolve phenol (9.41 g, 0.1 mol) and n-octanol (26.05 g, 0.2 mol) in anhydrous toluene (150 mL).

-

Addition of Base: Add triethylamine (30.36 g, 0.3 mol) to the reaction mixture.

-

Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Addition of Phosphorus Oxychloride: In a dropping funnel, prepare a solution of phosphorus oxychloride (15.33 g, 0.1 mol) in anhydrous toluene (50 mL). Add this solution dropwise to the reaction mixture over a period of 60-90 minutes, ensuring the temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride will form.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the triethylamine hydrochloride precipitate.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude product can be further purified by vacuum distillation.[6]

-

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

-

Phosphorus Oxychloride: This reagent is highly corrosive, toxic, and reacts violently with water.[7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including a face shield and neoprene gloves, must be worn.[4][5][8] Avoid inhalation of vapors.[8]

-

Phenol: Phenol is toxic and corrosive. Avoid skin contact.

-

Triethylamine: Triethylamine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

-

Toluene: Toluene is a flammable solvent. Ensure there are no ignition sources nearby during the reflux step.

-

General: Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, throughout the experiment. An emergency shower and eyewash station should be readily accessible.[4]

Characterization

The final product, this compound, should be a clear, colorless to pale yellow liquid.[9] Its identity and purity can be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR are particularly useful for confirming the structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic P=O and P-O-C stretching frequencies.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₂₂H₃₉O₄P, MW: 398.5 g/mol ).[10]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Retrieved February 3, 2026, from [Link]

-